molecular formula C7H10N4O B2711520 2,3-Diamino-6-cyclopropylpyrimidin-4-one CAS No. 2416231-65-5

2,3-Diamino-6-cyclopropylpyrimidin-4-one

Cat. No.: B2711520
CAS No.: 2416231-65-5
M. Wt: 166.184
InChI Key: INDXOEQNNAQBNA-UHFFFAOYSA-N
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Description

2,3-Diamino-6-cyclopropylpyrimidin-4-one is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Diamino-6-cyclopropylpyrimidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of guanidine hydrochloride with ethyl cyanoacetate to form 2,4-diamino-6-hydroxypyrimidine, which is then cyclized with cyclopropylamine under acidic conditions .

Industrial Production Methods

For industrial-scale production, the process is optimized to enhance yield and purity while minimizing costs. This often involves the use of catalysts and specific reaction conditions to ensure efficient conversion. For example, the use of phosphorus oxychloride in the chlorination step and subsequent neutralization with ammonia water can improve the overall efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

2,3-Diamino-6-cyclopropylpyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted pyrimidines, each with potentially unique biological activities .

Mechanism of Action

The mechanism of action of 2,3-Diamino-6-cyclopropylpyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators like prostaglandins . The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and exerting its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Diamino-6-cyclopropylpyrimidin-4-one is unique due to its cyclopropyl group, which can impart distinct chemical and biological properties compared to other pyrimidine derivatives. This structural feature may enhance its binding affinity to specific molecular targets, potentially leading to more potent pharmacological effects.

Properties

IUPAC Name

2,3-diamino-6-cyclopropylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O/c8-7-10-5(4-1-2-4)3-6(12)11(7)9/h3-4H,1-2,9H2,(H2,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INDXOEQNNAQBNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=O)N(C(=N2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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